Sclerotigenin

Descripción general

Descripción

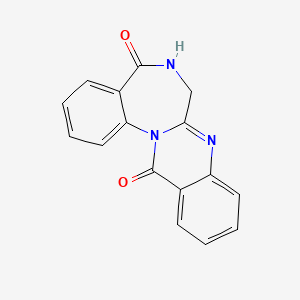

La esclerotigenina es un compuesto diazepínico natural aislado originalmente de los esclerocios del hongo Penicillium sclerotigenum.

Aplicaciones Científicas De Investigación

Medicina: La investigación sobre sus posibles aplicaciones terapéuticas está en curso, con estudios que exploran sus efectos en varias vías biológicas.

Mecanismo De Acción

El mecanismo de acción de la esclerotigenina implica su interacción con dianas moleculares y vías específicas. Como regulador del crecimiento de insectos, interrumpe el desarrollo normal de las larvas de insectos, lo que lleva a tasas de crecimiento reducidas y mayor mortalidad. Las dianas moleculares y las vías exactas involucradas en este proceso aún están bajo investigación, pero se cree que interfiere con la regulación hormonal y los procesos metabólicos en los insectos .

Análisis Bioquímico

Cellular Effects

It is known to have anti-insectan properties, suggesting it may influence cell function in insects

Molecular Mechanism

It is known to form a 7-membered diazepine by coupling two anthranilic acid moieties with glycine , but how this structure exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clear.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La esclerotigenina se puede sintetizar utilizando varios métodos. Un método notable implica el uso de triflato de escandio y microondas para lograr la deshidrociclización doble directa de tripéptidos que contienen antranilato. Se ha demostrado que este método produce quinazolino[3,2-a]benzodiazepindionas, incluida la esclerotigenina, con buenos rendimientos aislados generales . Otro método emplea triflato de estaño como ácido de Lewis efectivo, combinado con microondas, para facilitar las ciclizaciones dobles directas de precursores tripéptidos que contienen bis(antranilato) .

Métodos de producción industrial

Los métodos de producción industrial de esclerotigenina no están bien documentados en la literatura. Las rutas sintéticas mencionadas anteriormente se pueden adaptar para la producción a gran escala mediante la optimización de las condiciones de reacción y el uso de reactivos y equipos de calidad industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

La esclerotigenina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones suelen estar facilitadas por reactivos y condiciones comunes utilizados en la síntesis orgánica.

Reactivos y condiciones comunes

Oxidación: La esclerotigenina se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la esclerotigenina puede producir derivados de quinazolinona, mientras que la reducción puede producir compuestos de diazepina reducidos.

Comparación Con Compuestos Similares

La esclerotigenina forma parte de una familia de quinazolino[3,2-a]benzodiazepindionas, que incluye compuestos como la circumdatina F, la benzomalvina A y la asperlicina C . En comparación con estos compuestos similares, la esclerotigenina es única en su actividad antiinsectante específica y sus características estructurales, que contribuyen a sus propiedades biológicas distintas.

Lista de compuestos similares

- Circumdatina F

- Benzomalvina A

- Asperlicina C

Propiedades

IUPAC Name |

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKOTTXJAPLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: What is Sclerotigenin and where is it found?

A1: this compound is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].

Q4: Are there any synthetic routes available for this compound?

A4: Yes, several total synthesis methods for this compound have been developed. These include:

- A fluorous linker-assisted synthetic protocol generating a library of this compound-type benzodiazepine-quinazolinone analogues [].

- Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].

- Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].

- One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].

- Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].

- Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].

Q5: What is the biological activity of this compound?

A5: this compound exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].

Q6: Has this compound shown activity against human diseases?

A6: While this compound itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside this compound from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].

Q7: Are there any analytical methods available for the detection and quantification of this compound?

A9: While specific analytical methods for this compound are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2827582.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)

![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

![N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2827588.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827593.png)

![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)